molecular formula C12H10BClO3 B6304514 3-Chloro-4-phenoxyphenylboronic acid CAS No. 2095461-96-2

3-Chloro-4-phenoxyphenylboronic acid

Cat. No.: B6304514
CAS No.: 2095461-96-2
M. Wt: 248.47 g/mol
InChI Key: NSOSFUNFMWAGPQ-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Arylboronic Acids in Chemical Synthesis

Substituted arylboronic acids are invaluable building blocks in modern synthetic chemistry. Their prominence is largely due to their role in metal-catalyzed cross-coupling reactions, which enable the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

One of the most notable applications of these compounds is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, forming a new C-C bond. chemspider.comlibretexts.org This method is widely used due to its mild reaction conditions and broad functional group compatibility. nih.gov

Beyond C-C bond formation, arylboronic acids are also crucial in forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds through reactions like the Chan-Lam coupling. nih.gov This versatility makes them indispensable in constructing the complex scaffolds of many biologically active molecules and functional materials. researchgate.netrsc.org The substituents on the aryl ring of the boronic acid can significantly influence the electronic properties and steric environment of the molecule, allowing chemists to fine-tune reactivity and achieve highly specific synthetic outcomes. nih.gov Their utility is further demonstrated by their role as key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors for cancer therapy. ed.ac.uknih.gov

The Role of 3-Chloro-4-phenoxyphenylboronic acid in Advanced Synthetic Strategies

3-Chloro-4-phenoxyphenylboronic acid is a specific substituted arylboronic acid that serves as a highly valuable intermediate in multi-step synthetic strategies. Its structure, featuring a chloro substituent and a phenoxy group, provides a unique combination of electronic and steric properties that can be exploited in the synthesis of complex target molecules.

PropertyData
CAS Number 958535-61-6
Molecular Formula C₁₂H₁₀BClO₃
Molecular Weight 248.47 g/mol

This data is compiled from publicly available chemical databases.

While direct, single-step applications of 3-Chloro-4-phenoxyphenylboronic acid in final products are not extensively documented in mainstream literature, its strategic importance lies in its role as a precursor or building block. The chloro and phenoxy groups on the phenyl ring make this compound a key component for creating more complex diaryl ether structures, which are common motifs in pharmaceuticals.

For instance, structurally related aniline (B41778) derivatives, such as 3-chloro-4-(4-chlorophenoxy)aniline, are used in the synthesis of the anthelmintic drug Rafoxanide. nih.gov The synthesis of such anilines often proceeds from a corresponding nitrobenzene (B124822) precursor, which can be constructed using building blocks similar in nature to 3-Chloro-4-phenoxyphenylboronic acid.

The synthesis of arylboronic acids themselves can be achieved through several methods, including the reaction of a Grignard reagent with a borate (B1201080) ester or through metal-catalyzed borylation of aryl halides. chemicalbook.comgoogle.com The strategic placement of the chloro and phenoxy substituents in 3-Chloro-4-phenoxyphenylboronic acid makes it a bespoke reagent, designed for the efficient assembly of specific, high-value chemical entities in fields such as medicinal chemistry and materials science. whiterose.ac.uk

Properties

IUPAC Name

(3-chloro-4-phenoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BClO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOSFUNFMWAGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC2=CC=CC=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 4 Phenoxyphenylboronic Acid

Conventional Synthetic Routes to Arylboronic Acids and Their Adaptations for 3-Chloro-4-phenoxyphenylboronic acid

Traditional methods for synthesizing arylboronic acids predominantly rely on the reaction of an organometallic intermediate with a boron electrophile. These routes are well-established and widely used, though they often require stoichiometric use of highly reactive reagents and stringent reaction conditions. Their adaptation for the synthesis of a polysubstituted molecule like 3-chloro-4-phenoxyphenylboronic acid requires careful selection of a suitable halogenated precursor.

Halogen-metal exchange is a fundamental and widely practiced strategy for generating an aryl anion equivalent, which can then be trapped with a borate (B1201080) ester to form the desired C-B bond. wikipedia.org The choice between lithium or magnesium-based organometallics depends on factors such as functional group tolerance and desired reactivity.

Lithiation-Borylation: This method involves the reaction of an aryl halide with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C) to generate an aryllithium species. illinois.edu This highly reactive intermediate is then quenched with a boron electrophile, such as trimethyl borate [B(OMe)₃] or triisopropyl borate [B(O-i-Pr)₃], followed by acidic hydrolysis to yield the arylboronic acid. illinois.edunih.gov The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making aryl bromides and iodides the preferred substrates. wikipedia.org

For the synthesis of 3-chloro-4-phenoxyphenylboronic acid, a potential precursor would be 1-bromo-3-chloro-4-phenoxyaniline. The bromine atom is more susceptible to lithium-halogen exchange than the chlorine atom, allowing for regioselective metalation at the desired position. The reaction would proceed as outlined below:

Lithiation: The precursor, 1-bromo-3-chloro-4-phenoxyaniline, is dissolved in an anhydrous ethereal solvent like tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium is added dropwise to perform the bromine-lithium exchange.

Borylation: A borate ester, such as triisopropyl borate, is added to the newly formed aryllithium species. researchgate.net

Hydrolysis: The reaction is quenched and subjected to acidic workup to hydrolyze the boronate ester, yielding 3-chloro-4-phenoxyphenylboronic acid. chemicalbook.com

The key challenge in this approach is the potential for side reactions due to the high reactivity of the organolithium reagent, which necessitates strict control of temperature and moisture. nih.gov

Grignard Reagents: An alternative and often milder approach involves the use of Grignard reagents. google.com These are typically prepared by the reaction of an aryl halide with magnesium metal in an ethereal solvent. google.com The resulting organomagnesium compound is then reacted with a borate ester. escholarship.org This method is generally more tolerant of functional groups compared to the lithiation route. mdpi.com

The synthesis of 3-chloro-4-phenoxyphenylboronic acid via a Grignard reagent would likely start from the same precursor, 1-bromo-3-chloro-4-phenoxyaniline.

Grignard Formation: The aryl bromide is reacted with magnesium turnings in dry THF.

Borylation: The formed Grignard reagent is then added to a solution of a borate ester at low temperature.

Hydrolysis: Subsequent acidic workup provides the final boronic acid product.

The table below summarizes typical conditions for these conventional borylation methods.

Table 1: Comparison of Conventional Borylation Methods
Feature Lithiation-Borylation Grignard Reagent Borylation
Metalating Agent n-Butyllithium or s-Butyllithium Magnesium metal
Typical Substrate Aryl Bromide or Iodide Aryl Bromide or Iodide
Reaction Temperature Typically -78 °C 0 °C to room temperature
Boron Source B(OMe)₃, B(O-i-Pr)₃ B(OMe)₃, B(O-i-Pr)₃
Key Advantage Fast reaction rates wikipedia.org Better functional group tolerance
Key Disadvantage Requires very low temperatures, sensitive to moisture and protic groups Can be slower, initiation can be difficult

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. acs.org In this strategy, a directing group (DG) on the aromatic ring coordinates to an organolithium base, directing deprotonation (lithiation) to the adjacent ortho position. The resulting aryllithium is then trapped with an electrophile, such as a borate ester. organic-chemistry.org

For a substrate like a phenoxyphenyl ether, the phenoxy group itself can act as a directing group. However, for the specific synthesis of 3-chloro-4-phenoxyphenylboronic acid, the substitution pattern is already defined, making a direct DoM approach on a simple phenoxyphenyl precursor less straightforward for achieving the desired isomer. The directing effect of the phenoxy group would favor lithiation at its ortho positions (positions 2 and 6 of the main ring). To synthesize the target compound, one would need to start with a pre-functionalized substrate, such as 2-chloro-1-phenoxybenzene. In this case, the directing power of the phenoxy group would compete with the electronic effects of the chloro substituent, potentially leading to a mixture of products. Therefore, while DoM is a potent tool for creating ortho-substituted arylboronic acids, its application to this specific target would require a carefully designed precursor and optimization to control regioselectivity. acs.orgnih.gov

Transition Metal-Catalyzed Direct Borylation Approaches towards Arylboronic Acid Scaffolds

In recent decades, transition metal-catalyzed C-H activation has emerged as a more atom-economical and efficient alternative to traditional organometallic methods. illinois.edu These reactions allow for the direct conversion of a C-H bond on an aromatic ring into a C-B bond, bypassing the need for pre-halogenated substrates and highly reactive organometallic intermediates. acs.org

Iridium-catalyzed C-H borylation is the most prominent and widely used direct borylation method. researchgate.net The seminal work in this area demonstrated that catalysts generated from iridium(I) precursors, such as [Ir(COD)OMe]₂, in combination with bipyridine or phenanthroline ligands, can effectively catalyze the borylation of arenes using diboron reagents like bis(pinacolato)diboron (B₂pin₂). acs.orgacs.org

For the synthesis of 3-chloro-4-phenoxyphenylboronic acid, the direct borylation approach would start from a precursor like 3-chloro-4-phenoxyaniline. The regioselectivity of the borylation is a critical consideration. In iridium-catalyzed reactions, the outcome is often governed by steric factors, with borylation occurring at the least hindered C-H position. illinois.edu In the case of 3-chloro-4-phenoxyaniline, the positions ortho to the large phenoxy group would be sterically hindered. The directing effects of the chloro and phenoxy groups would also influence the electronic character of the C-H bonds, affecting their reactivity.

The substrate scope for iridium-catalyzed borylation is broad, tolerating a wide variety of functional groups. nih.gov However, the presence of multiple substituents on the phenoxyphenyl precursor requires careful consideration of the combined steric and electronic effects to predict the regiochemical outcome.

Table 2: Common Catalyst Systems for Iridium-Catalyzed C-H Borylation

Iridium Precursor Ligand Boron Reagent Typical Substrates Reference
[Ir(COD)OMe]₂ 4,4'-di-tert-butyl bipyridine (dtbpy) B₂pin₂ Arenes, Heteroarenes acs.org
[Ir(COD)OMe]₂ 3,4,7,8-tetramethyl-1,10-phenanthroline B₂pin₂ Arenes, Heteroarenes acs.orgacs.org
[Ir(COD)Cl]₂ Bipyridine (bpy) Pinacolborane (HBpin) Arenes researchgate.net

The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle with Ir(III) and Ir(V) intermediates. nih.gov The key steps are:

Catalyst Activation: The iridium(I) precatalyst reacts with the diboron reagent to form an active Ir(III)-tris(boryl) complex. illinois.edu

C-H Oxidative Addition: The aromatic substrate coordinates to the iridium center, followed by the oxidative addition of a C-H bond to the metal, forming an Ir(V) intermediate. This step is typically the rate-determining step of the reaction. acs.org

Reductive Elimination: The Ir(V) intermediate undergoes reductive elimination to form the C-B bond of the arylboronate ester product and regenerate an Ir(III) species. nih.gov

Catalyst Regeneration: The Ir(III) species reacts with the diboron reagent to regenerate the active Ir(III)-tris(boryl) catalyst, closing the catalytic cycle.

In the context of a phenoxyphenyl substrate, both the chloro and phenoxy substituents would influence the C-H activation step. The electron-withdrawing nature of the chlorine atom deactivates the ring towards electrophilic attack, while the phenoxy group is an ortho, para-director. The steric bulk of the phenoxy group would likely disfavor borylation at the adjacent C-H bonds, directing the reaction to other, more accessible positions on the ring. nih.gov Understanding these competing influences is crucial for predicting and controlling the regioselectivity of the direct borylation of complex phenoxyphenyl precursors.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Arylboronic Acids

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of arylboronic acids, several strategies align with these principles.

Transition metal-catalyzed C-H borylation is inherently greener than conventional methods because it often avoids the use of stoichiometric organometallic reagents and can reduce the number of synthetic steps (improving atom economy). illinois.edu Further improvements are being made by developing reactions that can be performed in more environmentally benign solvents, such as water, or under milder conditions. rsc.org

Recent advancements include:

Photocatalysis: Photoinduced, transition-metal-free borylation of aryl halides has been developed, using light to generate aryl radicals that are subsequently trapped by a diboron reagent. These reactions can often be performed in aqueous media, offering a significantly greener alternative. rsc.org

Use of Safer Reagents: Research into replacing hazardous solvents and reagents is ongoing. For example, methods for ipso-hydroxylation of arylboronic acids (a common subsequent reaction) have been developed using hydrogen peroxide in ethanol, avoiding harsher oxidants. rsc.org

Catalyst Efficiency: The development of more active and robust catalysts allows for lower catalyst loadings and easier recycling, reducing metal waste. rsc.org

Applying these principles to the synthesis of 3-chloro-4-phenoxyphenylboronic acid would favor a direct C-H borylation route over a conventional halogen-metal exchange pathway due to its superior atom economy. Future research may lead to catalyst systems that can perform this transformation with high regioselectivity in green solvents under mild, or even photocatalytic, conditions. acs.org

Solvent Selection and Atom Economy in Synthetic Protocols

The choice of solvent and the efficiency of atom utilization are fundamental principles of green chemistry that significantly impact the synthesis of arylboronic acids. The selection of an appropriate solvent can influence reaction rates, yields, and the ease of product purification, while a high atom economy ensures that a maximum amount of the starting materials is incorporated into the final product, thereby minimizing waste.

Historically, polar aprotic solvents such as dimethyl sulfoxide (DMSO), 1,4-dioxane, and tetrahydrofuran (THF) have been commonly used for palladium-catalyzed borylation reactions, such as the Miyaura borylation. nih.gov While effective, these solvents can lead to low conversion or significant byproduct formation under certain conditions. nih.gov There is a growing emphasis on replacing these traditional solvents with more environmentally benign alternatives.

Greener solvents like ethanol and water are increasingly being adopted. nih.govrsc.org Ethanol, for instance, has been identified as an excellent solvent for room-temperature Miyaura borylation reactions, providing high yields. rsc.org Water, as a solvent, offers significant environmental and safety benefits. The use of micellar catalysis, which employs surfactants to create nanoreactors in water, enables borylation of aryl bromides to occur efficiently at ambient temperatures. nih.gov This approach can be more effective than using traditional polar organic solvents. However, some solvents, such as n-hexane and benzene, should be avoided due to their toxicity. acsgcipr.org For lithiation reactions, 2-Methyl THF is considered a safer alternative to THF. acsgcipr.org

Table 1: Effect of Solvent on a Representative Miyaura Borylation Reaction

Solvent Typical Conditions Outcome Citation
DMSO PdCl₂(dppf), KOAc, 80 °C Standard method for aryl iodides/bromides. nih.gov
1,4-Dioxane Pd(dba)₂/PCy₃, 80 °C Effective for less reactive aryl chlorides. nih.gov
Ethanol (EtOH) XPhos-Pd-G2/XPhos, KOAc, 30 °C High yields achieved at room temperature. rsc.org
Water Micellar Catalysis, Room Temp. Exceptionally mild method, short reaction times. nih.gov
THF/Dioxane Standard Conditions Can lead to low conversion or byproducts. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. Palladium-catalyzed borylation reactions are inherently more atom-economical than classical methods that require stoichiometric organometallic reagents. nih.govnih.gov

The choice of boron source is critical for maximizing atom economy. While bis(pinacolato)diboron (B₂pin₂) is widely used, it is considered wasteful due to its high molecular weight and the generation of byproducts. nih.govnih.govupenn.edu More atom-economical alternatives have been developed, including pinacol borane (HBpin) and tetrahydroxydiboron [B₂(OH)₄], also known as bis-boronic acid (BBA). nih.govnih.gov These reagents are less expensive and incorporate a higher percentage of their atoms into the final boronic acid or ester product. nih.govupenn.edu The use of tetrakis(dimethylamino)diboron, the synthetic precursor to both BBA and B₂pin₂, represents an even more direct and efficient approach. acs.org

Sustainable Catalysis and Electrochemical Synthesis for Boronic Acid Preparation

The development of sustainable catalytic systems and alternative energy sources for chemical reactions is a key goal in modern organic synthesis. For the preparation of 3-Chloro-4-phenoxyphenylboronic acid, this involves creating catalysts that are recyclable and can operate under mild conditions, as well as exploring electrochemical methods that can reduce reliance on chemical reagents.

Palladium remains the most widely used transition metal for the catalytic borylation of aryl halides. mdpi.com Efforts to improve the sustainability of these processes focus on several areas:

Low Catalyst Loading: Highly active catalyst systems, such as those using XPhos ligands, allow for very low palladium loading (e.g., 0.5 mol%), which reduces cost and metal waste. mdpi.com

Recyclable Catalysts: To overcome the cost and toxicity of homogeneous palladium catalysts, heterogeneous systems have been developed. Palladium supported on activated carbon (Pd/C) or magnetic nanoparticles can be easily recovered by filtration or magnetic separation and reused for multiple cycles without significant loss of activity. researchgate.netmdpi.com

Base-Metal Catalysis: Catalysts based on more abundant and less toxic metals like nickel and copper are emerging as cost-effective and ecologically friendly alternatives to palladium for borylation reactions. mdpi.com

Green Reaction Media: The ability of a catalyst to function efficiently in green solvents, particularly water, is a significant aspect of sustainability. Ligandless Pd/C has been shown to be effective for coupling reactions in water. researchgate.net

Table 2: Examples of Sustainable Catalytic Systems for Aryl Borylation

Catalyst System Key Features Substrate Scope Citation
[(allyl)PdCl]₂ / XPhos Very low Pd loading (0.5 mol%); mild conditions (35 °C). Aryl Halides mdpi.com
Pd/C (Palladium on Carbon) Heterogeneous, ligandless, recyclable via filtration. Aryl Chlorides researchgate.net
Fe₃O₄@Pd Nanoparticles Magnetically separable and recyclable (up to 10 times). Aryl Halides mdpi.com
Ni-BTC MOF Nickel-based, recyclable (up to 4 times), scalable. Aryl Chlorides/Bromides mdpi.com
Copper(II)-NHC Copper-based, operates in mild conditions and open air. Alkyl Halides mdpi.com

Electrochemical synthesis offers a novel and sustainable strategy for preparing arylboronic acids. sciencemadness.org This method involves the reductive coupling of an aryl halide, such as a chloro- or bromo-substituted precursor to 3-Chloro-4-phenoxyphenylboronic acid, with a boron-containing electrophile like a trialkyl borate or pinacolborane. electrochem.orgsciencemadness.org

The reaction is typically carried out in a single-compartment electrochemical cell with a sacrificial anode (e.g., aluminum or magnesium) and an inert cathode. sciencemadness.org Key advantages of this approach include:

Mild Conditions: Reactions are often performed at room temperature. sciencemadness.org

Avoidance of Harsh Reagents: It eliminates the need to pre-form highly reactive and sensitive organolithium or Grignard reagents. nih.govsciencemadness.org

Improved Functional Group Tolerance: The milder conditions allow for the presence of a wider range of functional groups on the aryl halide substrate. sciencemadness.org

Sustainability: Electrosynthesis is considered a green technology as it uses electricity as a "reagent," potentially from renewable sources, reducing chemical waste. researchgate.net

This methodology provides a direct, one-step route to arylboronic acids and esters from their corresponding halides. electrochem.orgsciencemadness.org

Continuous Flow Methodologies for the Preparation of 3-Chloro-4-phenoxyphenylboronic acid

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly for reactions that are fast, exothermic, or involve hazardous intermediates. organic-chemistry.orgresearchgate.net The synthesis of boronic acids, which often involves organolithium chemistry, is particularly well-suited to this approach. nih.gov

The primary advantages of continuous flow synthesis include enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and facile scalability. organic-chemistry.orgresearchgate.net For the synthesis of 3-Chloro-4-phenoxyphenylboronic acid, a flow process would typically involve the reaction of a halogenated precursor with an organolithium reagent to perform a halogen-lithium exchange, followed by an immediate quench with a borate ester. organic-chemistry.orgorganic-chemistry.org

A simple flow setup consists of pumps delivering solutions of the aryl halide and organolithium reagent into a T-mixer, where they combine and react within a temperature-controlled tube reactor. organic-chemistry.org The resulting aryllithium intermediate is then mixed with a solution of the boron source (e.g., trimethyl borate) at a second T-junction to complete the borylation. This method allows for the safe generation and immediate use of unstable organolithium intermediates. researchgate.net Research has demonstrated that this approach can achieve extremely rapid synthesis, with reaction times of less than a second and throughputs as high as 60 grams per hour, making it suitable for both small-scale laboratory work and large-scale production. organic-chemistry.orgnih.gov

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Boronic Acids

Parameter Batch Processing Continuous Flow Processing Citation
Safety Handling of unstable intermediates (e.g., organolithiums) on a large scale is hazardous. Small reactor volume minimizes risk; unstable intermediates are generated and consumed in situ. researchgate.netresearchgate.net
Temperature Control Difficult to control exotherms in large volumes. High surface-area-to-volume ratio allows for excellent heat transfer and precise temperature control. organic-chemistry.org
Reaction Time Typically longer, from minutes to hours. Very short residence times, often less than one second ("Flash Chemistry"). organic-chemistry.orgnih.gov
Mixing Can be inefficient, leading to side reactions. Rapid and efficient mixing ensures high selectivity. organic-chemistry.org
Scalability Scaling up can be complex and require process redevelopment. Scalability is achieved by running the system for longer ("scaling-out") or using multiple reactors in parallel ("numbering-up"). mdpi.combohrium.com
Throughput Limited by vessel size. Can achieve high throughput (e.g., grams per minute). acs.org

Reactivity and Mechanistic Investigations of 3 Chloro 4 Phenoxyphenylboronic Acid in Cross Coupling Transformations

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Involving 3-Chloro-4-phenoxyphenylboronic acid

The Suzuki-Miyaura coupling is a powerful and versatile method for constructing biaryl and vinyl-aryl structures, involving the reaction of an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex. wwjmrd.comwikipedia.org The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Scope and Limitations with Diverse Electrophilic Coupling Partners

In the context of the Suzuki-Miyaura reaction, 3-Chloro-4-phenoxyphenylboronic acid serves as the organoboron nucleophile. Its effectiveness is highly dependent on the nature of the electrophilic coupling partner. The reactivity of organic halides typically follows the order: R-I > R-OTf > R-Br >> R-Cl. wikipedia.orgfishersci.fr While aryl iodides and bromides are highly effective electrophiles, the use of more cost-effective but less reactive aryl chlorides often requires more specialized catalytic systems. researchgate.net

The electronic nature of the electrophile also plays a crucial role. Electron-deficient aryl halides tend to undergo oxidative addition more readily, leading to higher reaction rates. Conversely, electron-rich aryl halides can be more challenging substrates. The steric hindrance on both the boronic acid and the electrophile can significantly impact the reaction efficiency, potentially requiring higher catalyst loadings, elevated temperatures, or the use of sterically demanding ligands to facilitate the coupling. For a substrate like 3-Chloro-4-phenoxyphenylboronic acid, its inherent steric bulk may pose challenges when coupled with similarly hindered electrophiles.

Below is a representative table illustrating the expected scope of coupling partners for a generic arylboronic acid, which can be extrapolated to 3-Chloro-4-phenoxyphenylboronic acid.

Electrophilic PartnerTypical Catalyst SystemExpected YieldNotes
4-IodoanisolePd(PPh₃)₄, Na₂CO₃ExcellentElectron-rich iodide, generally a highly reactive partner.
4-BromobenzonitrilePd(OAc)₂, SPhos, K₃PO₄Good to ExcellentElectron-deficient bromide facilitates oxidative addition.
4-ChlorotoluenePd₂(dba)₃, Buchwald Ligand, K₃PO₄Moderate to GoodAryl chlorides are less reactive and require specialized, bulky phosphine (B1218219) ligands.
1-Bromo-2,6-dimethylbenzenePd(OAc)₂, RuPhos, Cs₂CO₃Low to ModerateSterically hindered electrophile can significantly lower reaction rates and yields.
Vinyl BromidePd(PPh₃)₄, NaOHGoodCoupling with sp²-hybridized vinyl partners is generally efficient.

This table is illustrative and actual yields would require experimental verification for 3-Chloro-4-phenoxyphenylboronic acid.

Ligand Effects on Reactivity, Selectivity, and Stereochemical Outcome in Suzuki-Miyaura Coupling

The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura reaction. Ligands stabilize the palladium catalyst, enhance its reactivity, and influence both selectivity and the range of applicable substrates. libretexts.org For challenging substrates, such as those that are sterically hindered or electronically deactivated, the development of advanced ligands has been essential. wwjmrd.com

Common Ligand Classes and Their Effects:

Monodentate Phosphine Ligands: Triphenylphosphine (PPh₃) was one of the earliest ligands used but is often insufficient for less reactive substrates. libretexts.org More electron-rich and bulky phosphines, such as Tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃), are more effective for coupling aryl chlorides by promoting the oxidative addition step. illinois.edu

Biaryl Phosphine Ligands (Buchwald-type): Ligands like SPhos, XPhos, and RuPhos are characterized by their significant steric bulk and electron-rich nature. They are highly effective for a broad range of Suzuki-Miyaura couplings, including those involving sterically demanding substrates and unreactive aryl chlorides. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium. They have proven to be excellent ligands for cross-coupling reactions, often demonstrating high turnover numbers and thermal stability, making them suitable for coupling unreactive substrates.

For 3-Chloro-4-phenoxyphenylboronic acid, which possesses considerable steric bulk, the use of bulky biaryl phosphine or NHC ligands would likely be necessary to achieve efficient coupling, particularly with hindered electrophiles. These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Ligand TypeExample LigandKey CharacteristicsTypical Application
Simple MonodentatePPh₃ (Triphenylphosphine)Moderate electron donor, moderate bulk.Aryl iodides and bromides with simple substrates.
Bulky MonodentateP(t-Bu)₃ (Tri-tert-butylphosphine)Strong electron donor, very bulky.Promotes oxidative addition of aryl chlorides. illinois.edu
Biaryl PhosphineSPhosStrong electron donor, very bulky, flexible biaryl backbone.General for difficult couplings, including sterically hindered substrates and aryl chlorides. researchgate.net
N-Heterocyclic CarbeneIPrStrong σ-donor, forms stable complexes.High turnover catalysis, useful for unreactive substrates.

Kinetic and Mechanistic Elucidation of Oxidative Addition, Transmetalation, and Reductive Elimination Steps

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process. wikipedia.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate (R¹-Pd-X). This step is often rate-limiting, especially for less reactive halides like aryl chlorides. illinois.edu The electron density and steric profile of the phosphine ligand are crucial; electron-rich and bulky ligands facilitate this step by promoting the dissociation of a ligand to create a more reactive, coordinatively unsaturated Pd(0) species. illinois.edu

Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. The boronic acid (R²-B(OH)₂) is first activated by a base to form a more nucleophilic borate (B1201080) species (R²-B(OH)₃⁻). wikipedia.org This borate then reacts with the Pd(II) complex (R¹-Pd-X) to form a new intermediate (R¹-Pd-R²) and displace the halide. The exact mechanism of transmetalation can be complex and may depend on the specific base and solvent system used. illinois.edu For 3-Chloro-4-phenoxyphenylboronic acid, the electron-withdrawing chlorine may slightly decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation rate compared to more electron-rich boronic acids.

Reductive Elimination: In the final step, the diorganopalladium(II) intermediate (R¹-Pd-R²) undergoes reductive elimination to form the desired C-C bond in the product (R¹-R²) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. wwjmrd.com This step is typically faster for complexes with bulky ligands and is often facilitated by a cis arrangement of the two organic groups on the palladium center.

Kinetic studies on similar systems have shown that the rate-determining step can shift depending on the reactants and conditions. While oxidative addition is often the slowest step for aryl chlorides, transmetalation can become rate-limiting if the boronic acid is sterically hindered or electronically deactivated.

Other Transition Metal-Catalyzed Coupling Reactions Utilizing 3-Chloro-4-phenoxyphenylboronic acid

While palladium is the most common catalyst for reactions involving boronic acids, other transition metals, such as rhodium and nickel, can also mediate important transformations.

Rhodium-Catalyzed Additions and Functionalizations

Rhodium catalysts are known to mediate the 1,4-conjugate addition of arylboronic acids to α,β-unsaturated ketones, esters, and other electron-deficient olefins. core.ac.ukrsc.org This reaction provides a direct route to β-arylated carbonyl compounds. The mechanism typically involves the transmetalation of the aryl group from boron to a Rh(I) complex, followed by insertion of the olefin and subsequent protonolysis or hydrolysis to release the product and regenerate the catalyst.

Rhodium has also been used for Heck-type reactions with arylboronic acids in aqueous media. organic-chemistry.org Given its structure, 3-Chloro-4-phenoxyphenylboronic acid could potentially serve as an arylating agent in these rhodium-catalyzed processes, reacting with suitable Michael acceptors to form new C-C bonds. The reaction conditions, particularly the choice of chiral ligands, can allow for highly enantioselective additions. rsc.org

Nickel-Catalyzed Cross-Coupling Variants and Their Selectivity Profiles

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. researchgate.net Nickel is particularly effective in activating less reactive C-O bonds (e.g., in phenols and their derivatives) and C-F bonds, substrates that are often challenging for palladium. beilstein-journals.orgresearchgate.net

In the context of Suzuki-Miyaura type reactions, nickel catalysts can effectively couple arylboronic acids with a range of electrophiles, including aryl chlorides and sulfonates. nih.gov The mechanistic cycle is analogous to that of palladium, but the elementary steps can have different relative rates. Nickel catalysis can sometimes offer a different selectivity profile compared to palladium, particularly in reactions with substrates bearing multiple reactive sites. For a molecule like 3-Chloro-4-phenoxyphenylboronic acid, a nickel-based system could be a viable option for coupling with challenging electrophiles, potentially under milder conditions or with higher efficiency than a corresponding palladium system. nih.gov

Non-Coupling Reactions and Functional Group Interconversions of the Boronic Acid Moiety of 3-Chloro-4-phenoxyphenylboronic acid

Beyond its primary application in palladium-catalyzed cross-coupling reactions, the boronic acid moiety of 3-Chloro-4-phenoxyphenylboronic acid is susceptible to a variety of non-coupling transformations. These reactions, which involve the cleavage or modification of the carbon-boron bond, are critical to understand as they can represent undesired side reactions or, alternatively, be harnessed for synthetic utility. Key transformations in this category include protodeboronation, oxidative functionalization, and conversion to more reactive derivatives such as esters and anhydrides.

Protodeboronation and Deuterodeboronation Studies

Protodeboronation is a chemical process involving the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. wikipedia.org This reaction is a significant decomposition pathway for arylboronic acids, particularly under the aqueous basic or acidic conditions often employed in cross-coupling reactions. ed.ac.uked.ac.uk The susceptibility of a given arylboronic acid to protodeboronation is highly dependent on factors such as pH, temperature, and the electronic properties of the aromatic ring. wikipedia.orgnih.gov

Mechanistic investigations have identified several pathways for protodeboronation. nih.gov Under acidic conditions, the reaction typically proceeds via an electrophilic aromatic substitution mechanism where a proton replaces the boronic acid moiety. wikipedia.orged.ac.uk In basic media, the reaction is often more complex and faster, proceeding through the more reactive arylboronate anion ([ArB(OH)3]⁻). ed.ac.ukacs.org For electron-deficient arylboronic acids, pathways involving the liberation of a transient aryl anion have also been proposed. acs.orgacs.org

For 3-Chloro-4-phenoxyphenylboronic acid, the electronic nature of the substituents—the electron-withdrawing chloro group and the electron-donating phenoxy group—creates a nuanced reactivity profile. While general studies provide the mechanistic framework, specific kinetic data for this compound is not extensively detailed in the literature. However, the principles governing related arylboronic acids are directly applicable.

Deuterodeboronation follows the same mechanistic pathways but utilizes a deuterium source (e.g., D₂O, DCl) to install a deuterium atom at the site of the former C-B bond. This isotopic labeling is a powerful tool for mechanistic studies and for synthesizing deuterated compounds.

Table 1: Representative Conditions for Protodeboronation of Arylboronic Acids

Entry Substrate Class Reagents and Conditions Outcome Reference
1 Electron-Deficient Arylboronic Acids Aqueous base (e.g., KOH, K₃PO₄), 70-100 °C Ar-H acs.org
2 General Arylboronic Acids Aqueous acid (e.g., H₂SO₄), 90 °C Ar-H wikipedia.org
3 Heteroaromatic Boronic Acids Aqueous buffer, pH 1-13, 70 °C Ar-H (rate is pH-dependent) ed.ac.uk

Oxidative Functionalization of the Boronic Acid Moiety

The carbon-boron bond of arylboronic acids can be readily oxidized to a carbon-oxygen bond, providing a valuable method for the synthesis of phenols. nih.gov This transformation is a synthetically useful functional group interconversion that proceeds under mild conditions. The most common oxidant for this purpose is hydrogen peroxide (H₂O₂), typically under basic conditions (e.g., aqueous NaOH). nih.govacs.org

The accepted mechanism involves the addition of a hydroperoxide anion (HOO⁻), formed in situ from the reaction of H₂O₂ with a base, to the electrophilic boron atom of the boronate species. nih.govresearchgate.net This creates a tetracoordinate boron "ate" complex. Subsequently, a 1,2-migratory insertion occurs, where the aryl group migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion and forming a boronate ester. This intermediate is then rapidly hydrolyzed under the aqueous reaction conditions to yield the corresponding phenol and boric acid. nih.gov

In the case of 3-Chloro-4-phenoxyphenylboronic acid, this reaction would yield 3-Chloro-4-phenoxyphenol, a potentially valuable synthetic intermediate. The reaction is generally high-yielding and tolerant of a wide range of functional groups.

Table 2: General Protocol for Oxidative Deboronation

Substrate Oxidant Base Solvent Product
3-Chloro-4-phenoxyphenylboronic acid Hydrogen Peroxide (H₂O₂) Sodium Hydroxide (NaOH) H₂O / THF 3-Chloro-4-phenoxyphenol
Arylboronic Acid (General) Sodium Perborate (NaBO₃) Aqueous Buffer H₂O / Dioxane Aryl-OH

Transesterification and Anhydride Formation for Enhanced Reactivity

The reactivity and stability of 3-Chloro-4-phenoxyphenylboronic acid can be modulated through conversion of the boronic acid moiety into boronate esters or anhydrides. These derivatives play a crucial role in modern organic synthesis, often serving as more stable, easily purified, and kinetically competent partners in cross-coupling reactions. nih.gov

Transesterification: Boronic acids readily undergo reversible condensation with diols to form cyclic boronate esters. nih.gov The reaction with 1,2-diols like pinacol (2,3-dimethyl-2,3-butanediol) to form pinacol esters is particularly common. acs.org This transformation is often performed by heating the boronic acid and the diol in a suitable solvent with azeotropic removal of water. The resulting boronate esters are generally more stable towards protodeboronation and oxidation compared to the parent boronic acids. ed.ac.ukacs.org This enhanced stability makes them ideal for isolation, purification, and use in reactions where slow addition or controlled release of the boronic acid is desired. ed.ac.uk

Anhydride Formation: In the absence of diols, boronic acids can dehydrate to form boroxines, which are cyclic trimers of the corresponding boronic anhydride. This process can occur upon heating or storage and is often the reason why commercial samples of boronic acids contain varying amounts of the corresponding anhydride. calpaclab.comcalpaclab.com Boronic acids can also react with carboxylic acids to form mixed anhydrides, which can serve as activated species for further transformations, such as amidation. google.comwikipedia.org The formation of these derivatives alters the Lewis acidity and steric environment of the boron center, thereby influencing its reactivity in subsequent chemical steps.

Table 3: Common Derivatives of Boronic Acids for Enhanced Stability and Reactivity

Derivative Type Reagent(s) Typical Conditions Purpose
Pinacol Ester Pinacol Toluene, reflux with Dean-Stark trap Increased stability, purification, controlled reactivity
MIDA Ester N-Methyliminodiacetic acid (MIDA) DMSO, room temperature Air-stable solid, slow-release in cross-coupling
Boroxine (Anhydride) Dehydration (heat/vacuum) Anhydrous conditions Often an impurity; can be a reactive intermediate

Synthetic Applications of 3 Chloro 4 Phenoxyphenylboronic Acid As a Versatile Building Block

Construction of Biaryl and Heterobiaryl Scaffolds for Advanced Organic Frameworks and Material Precursors

The construction of biaryl and heterobiaryl scaffolds is fundamental to the development of advanced organic materials, including porous organic frameworks and precursors for functional materials. Arylboronic acids are indispensable reagents in this field, primarily through the Suzuki-Miyaura cross-coupling reaction.

Polycyclic aromatic hydrocarbons (PAHs) are compounds consisting of multiple fused aromatic rings. researchgate.netwikipedia.org The synthesis of functionalized PAHs and related oligomers can be achieved through the strategic use of arylboronic acids. While direct examples using 3-chloro-4-phenoxyphenylboronic acid are not documented, the analogous 4-phenoxyphenylboronic acid is utilized in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds with aryl halides, forming the core of biaryl structures. sigmaaldrich.com This methodology can be extended to the synthesis of larger, more complex aromatic systems. For instance, the palladium-catalyzed coupling of a di-bromo aromatic compound with two equivalents of a boronic acid can generate a linear oligomeric structure. The specific substitution pattern of 3-chloro-4-phenoxyphenylboronic acid would introduce a bulky phenoxy group and a reactive chlorine atom, which could be used for subsequent functionalization, influencing the solubility and electronic properties of the resulting PAHs or oligomers. youtube.com

A general scheme for such a reaction is presented below:

Reactant 1Reactant 2CatalystProduct
Aryl Halide (e.g., dibromobenzene)3-Chloro-4-phenoxyphenylboronic acidPalladium complex (e.g., Pd(PPh₃)₄)Aryl-substituted phenoxyphenyl derivative

This approach allows for the systematic construction of tailored polyaromatic systems where the 3-chloro-4-phenoxyphenyl moiety can be a repeating unit or a terminal group.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are materials of significant interest for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boronic acid-functionalized monomers is a known strategy for creating these polymers. For example, boronic acid-functionalized conjugated polyfluorenes have been synthesized for applications in biological imaging. nih.gov The Suzuki-Miyaura polymerization, a step-growth polymerization, is a powerful method for creating conjugated polymers from dihalo- and diboronic acid monomers.

In this context, a bifunctional derivative of 3-chloro-4-phenoxyphenylboronic acid (for instance, a di-boronic acid) could be copolymerized with a dihalo-aromatic monomer to produce a conjugated polymer. The 3-chloro-4-phenoxyphenyl side group would impart specific physical and electronic properties to the polymer, such as increased solubility and modified band gap. The general approach is illustrated in the following table:

Monomer A (Diboronic Acid)Monomer B (Dihaloarene)Polymerization MethodResulting Polymer
Derivative of 3-Chloro-4-phenoxyphenylboronic acide.g., DibromothiopheneSuzuki-Miyaura PolymerizationConjugated polymer with phenoxyphenyl side chains

Furthermore, polymers containing boronic acid functionalities can exhibit stimuli-responsive behavior, for example, in response to changes in pH or the presence of specific analytes, which is a growing area of research in materials science. nih.govmdpi.com

Role in the Total Synthesis of Complex Organic Molecules

The total synthesis of complex natural products and pharmaceutically active compounds often relies on the use of highly functionalized building blocks. Arylboronic acids are crucial in this regard, enabling the formation of key carbon-carbon and carbon-heteroatom bonds.

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.govnih.gov This strategy is highly valuable in drug discovery as it allows for the rapid generation of a library of analogs from a common advanced intermediate. nih.gov Arylboronic acids can be employed in LSF through cross-coupling reactions. For instance, if a complex molecule contains a halogen atom, the 3-chloro-4-phenoxyphenyl moiety could be introduced via a Suzuki-Miyaura coupling.

Conversely, the boronic acid group on the 3-chloro-4-phenoxyphenyl unit can itself be a handle for various transformations. Transition-metal-free ipso-functionalization of arylboronic acids allows for the conversion of the C-B bond to C-C, C-N, C-O, and C-X (where X is a halogen) bonds. nih.gov This provides a powerful tool for introducing diversity at a late stage. For example, the boronic acid could be converted to a hydroxyl, amino, or nitro group under mild conditions. nih.gov

An example of a potential late-stage functionalization is the synthesis of Evobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, which utilizes 4-phenoxyphenylboronic acid as a key building block. sigmaaldrich.com A similar strategy could be envisioned for analogs using 3-chloro-4-phenoxyphenylboronic acid.

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect of synthesis. The Suzuki-Miyaura reaction is known for its high regioselectivity, with the coupling occurring specifically at the carbon atom bearing the boronic acid group. This allows for the precise and predictable introduction of the 3-chloro-4-phenoxyphenyl group into a target molecule.

For example, in a molecule with multiple halogen atoms, the choice of catalyst and reaction conditions can sometimes allow for selective coupling at one position over another. However, the primary control of regioselectivity comes from the pre-defined position of the boronic acid and the halogen on the respective coupling partners. The reaction of 3-chloro-4-phenoxyphenylboronic acid with a specific aryl halide will yield a single constitutional isomer of the biaryl product. Boronic acid-catalyzed N-glycosylations of azoles also demonstrate high regio- and stereoselectivity, providing another avenue for the regioselective introduction of complex fragments. nih.gov

Stereochemical Control and Diastereoselectivity in Reactions Involving 3-Chloro-4-phenoxyphenylboronic acid

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of chiral molecules, particularly for pharmaceutical applications. While boronic acids themselves are typically achiral, they can participate in stereoselective reactions. masterorganicchemistry.com

Reactions involving arylboronic acids can be rendered stereoselective through the use of chiral catalysts or auxiliaries. For instance, rhodium-catalyzed asymmetric additions of arylboronic acids to aldehydes and enones can generate chiral secondary alcohols and ketones with high enantioselectivity. The steric and electronic properties of the arylboronic acid can influence the stereochemical outcome of these reactions. researchgate.net

While no specific studies on the stereochemical control involving 3-chloro-4-phenoxyphenylboronic acid have been found, it is plausible that this compound could be used in such transformations. The bulky phenoxy group and the electronic effect of the chlorine atom could play a role in the diastereoselectivity of reactions where a new stereocenter is formed adjacent to the biaryl linkage. For example, in the synthesis of chiral ligands or intermediates, the conformation of the biaryl axis could be influenced by the substitution pattern, which in turn could direct the approach of a reagent to a nearby reactive center.

Chiral Ligand Design for Asymmetric Transformations

No research findings on the application of 3-Chloro-4-phenoxyphenylboronic acid in the design of chiral ligands for asymmetric transformations were identified.

Stereodivergent Synthesis Utilizing Boronic Acid Intermediates

No published studies detailing the use of 3-Chloro-4-phenoxyphenylboronic acid as an intermediate in stereodivergent synthesis were found.

Catalytic Systems and Reaction Optimization for Transformations of 3 Chloro 4 Phenoxyphenylboronic Acid

Heterogeneous Catalysis in Reactions of Arylboronic Acids

Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture and potential for recyclability, which are significant from both economic and environmental standpoints. hilarispublisher.com However, a key challenge is the potential for active metal species to leach into the liquid phase, which can diminish the catalyst's performance over time and contaminate the product. hilarispublisher.com

Supported Metal Catalysts and Recyclability Studies

Supported metal catalysts, where metal nanoparticles are dispersed on a solid support, are a major focus in heterogeneous catalysis for arylboronic acid transformations. The support material can significantly influence the catalyst's activity and stability.

For instance, gold nanoparticles supported on polystyrene-co-polymethacrylic acid microspheres have demonstrated high selectivity and recyclability in the homocoupling of arylboronic acids. nih.gov This supported catalyst could be reused at least six times without a significant loss of activity. nih.gov The enhanced performance is attributed to the high surface-to-volume ratio, which exposes more active sites, and the strong binding of the gold nanoparticles to the support, enhancing stability. nih.gov

Similarly, palladium nanoparticles (PdNPs) supported on γ-Al2O3 have been shown to be highly active, selective, and stable catalysts for Suzuki-Miyaura type C-H arylation reactions. acs.org This catalyst, which contains a mix of metallic and oxidized palladium sites, achieved a high cumulative turnover number (TON) of 226 after six runs in a gram-scale reaction. acs.org The strong metal-support interaction was found to limit palladium leaching and aggregation. acs.org

Linear polystyrene-stabilized palladium nanoparticles have also been employed as recyclable catalysts for C-C coupling reactions in water. hilarispublisher.com While some leaching of palladium species was observed, these species were stabilized by tetrabutylammonium (B224687) bromide and could redeposit onto the support, allowing for catalyst recycling. hilarispublisher.com

The choice of support is crucial. For example, chitosan-supported gold nanoparticles have been used for the homocoupling of phenylboronic acid. researchgate.net Another study utilized Ni(III)-doped silica (B1680970) nanoparticles as a recyclable catalyst for C-H functionalization. researchgate.net The development of solid supports for palladium continues to be an area of intense research, with applications in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions. researchgate.net

Surface Chemistry and Active Site Characterization

The surface chemistry and the nature of the active sites are critical determinants of a heterogeneous catalyst's performance. Advanced characterization techniques are employed to understand these features.

In the case of Au nanoparticles on polystyrene-co-polymethacrylic acid, X-ray photoelectron spectroscopy (XPS) revealed the presence of Au(I) complexes on the nanoparticle surface, which are believed to be responsible for the selective homocoupling of arylboronic acids. nih.gov

For γ-Al2O3-supported palladium nanoparticles, a combination of techniques including X-ray absorption fine structure (XAFS) analyses showed the presence of dominant metallic-state Pd sites along with charged Pd2+ and Pd1+ sites. acs.org This multi-site architecture is believed to be key to the catalyst's high activity. The support is thought to play a role in a support-concerted metalation-deprotonation (SCMD) mechanism, favoring a Pd2+/Pd0 catalytic cycle. acs.org

The structure of the active site can be complex and even flexible. In a study of the molybdoenzyme HiMtsZ, the molybdenum active site was found to have a distorted trigonal prismatic geometry, coordinated by sulfur atoms, a serine residue, and a water-based ligand. nih.gov This example from enzymology highlights the intricate coordination environments that can constitute an active site.

Homogeneous Catalysis and Ligand Development for Enhanced Performance

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often offers higher activity and selectivity compared to heterogeneous systems. Ligand development is a key strategy for tuning the performance of homogeneous catalysts.

Phosphine-Based Ligands and N-Heterocyclic Carbenes

Phosphine-based ligands and N-heterocyclic carbenes (NHCs) are two of the most important classes of ligands for palladium-catalyzed cross-coupling reactions of arylboronic acids.

The combination of Pd2(dba)3 with the sterically bulky and electron-rich phosphine (B1218219) ligand P(t-Bu)3 has been shown to be a versatile catalyst for the Suzuki cross-coupling of arylboronic acids with a wide range of aryl and vinyl halides, including challenging aryl chlorides, often at room temperature. organic-chemistry.org Mechanistic studies suggest that a palladium monophosphine complex is the active catalytic species. organic-chemistry.org

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in organometallic catalysis. nih.gov They can be used to create highly active and stable catalysts. For example, palladium complexes generated in situ from triaryl phosphine-functionalized imidazolium (B1220033) salts have been successfully used in the Heck reaction, coupling aryl bromides and iodides with acrylates in excellent yields. capes.gov.br The reversible C-H bond activation of NHC ligands in ruthenium complexes has also been studied, demonstrating the dynamic nature of these ligands in catalytic cycles. capes.gov.br

Water-Soluble and Fluorous Catalytic Systems

Developing catalytic systems that operate in environmentally benign solvents like water is a major goal of green chemistry. The use of water-soluble ligands can facilitate catalyst recovery in aqueous media.

An example of a water-soluble catalyst system is the use of the hydrophilic palladium(II) complex PdCl2(NH2CH2COOH)2 for the homocoupling of arylboronic acids in an isopropanol/water mixture under aerobic conditions at room temperature. researchgate.net This system offers a practical and environmentally friendly protocol. researchgate.net

Process Intensification and Flow Chemistry Applications for Synthesis and Transformation

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. frontiersin.org Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is a key enabling technology for process intensification. frontiersin.org

Flow chemistry offers several advantages for the synthesis and transformation of arylboronic acids, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle unstable intermediates. frontiersin.orgdatapdf.com This has been particularly beneficial for processes involving organolithium chemistry, which is often used in the synthesis of arylboronic acids. datapdf.comorganic-chemistry.orgrsc.org

For instance, flow chemistry has been used to develop a non-cryogenic, scalable process for the synthesis of a key boronic acid starting material, achieving kilogram-scale production. acs.org This flow process also offered potential benefits by avoiding the use of palladium and genotoxic boron reagents. acs.org Another study demonstrated the continuous synthesis of arylboronic acids on a multigram scale with reaction times of less than one second. organic-chemistry.org Integrated flow microreactor systems have also been developed that enable the preparation of boronic esters and their subsequent use in Suzuki-Miyaura cross-coupling reactions in a single, continuous process. rsc.org

The table below summarizes the key catalytic systems discussed and their applications in the transformation of arylboronic acids.

Catalytic SystemSupport/LigandReaction TypeKey Findings
Heterogeneous Catalysts
Au nanoparticlesPolystyrene-co-polymethacrylic acidHomocouplingHighly recyclable, Au(I) active species. nih.gov
Pd nanoparticlesγ-Al2O3Suzuki-Miyaura C-H ArylationHigh TON, mixed metallic/oxidized Pd sites. acs.org
Pd nanoparticlesLinear polystyreneC-C CouplingRecyclable in water. hilarispublisher.com
Au nanoparticlesChitosanHomocouplingGreen synthesis of catalyst. researchgate.net
Homogeneous Catalysts
Pd2(dba)3P(t-Bu)3Suzuki Cross-CouplingActive for aryl chlorides at room temperature. organic-chemistry.org
Pd(OAc)2PCy3Suzuki Cross-CouplingEffective for aryl and vinyl triflates. organic-chemistry.org
In situ Pd complexPhosphine-functionalized NHCHeck ReactionHigh yields for coupling aryl halides with acrylates. capes.gov.br
PdCl2(NH2CH2COOH)2GlycineHomocouplingWater-soluble, operates at room temperature. researchgate.net
Flow Chemistry
Organolithium Chemistry-Boronic Acid SynthesisEnables use of unstable intermediates, scalable. datapdf.comorganic-chemistry.orgacs.org
Integrated Microreactors-Boronic Ester Synthesis & Suzuki CouplingOne-flow, multi-step synthesis. rsc.org

Microreactor Technologies for Reaction Scalability

Microreactors, characterized by their sub-millimeter channel dimensions, offer significant advantages for the process intensification of chemical reactions. unimelb.edu.au Their high surface-area-to-volume ratio facilitates superior heat and mass transfer compared to conventional batch reactors. This enhanced control is particularly beneficial for exothermic and rapid reactions, such as the palladium-catalyzed couplings that 3-Chloro-4-phenoxyphenylboronic acid typically undergoes.

The scalability of reactions involving boronic acids is a critical consideration for industrial applications. Traditional "scaling-up" of batch reactors can be problematic, leading to issues with mixing, heat dissipation, and safety. Microreactor technology offers an alternative scaling strategy known as "scaling-out" or "numbering-up," where multiple microreactors are operated in parallel to achieve higher production volumes. This approach maintains the optimal reaction conditions identified at the laboratory scale, ensuring consistent product quality and yield without the need for extensive re-optimization. unimelb.edu.au Another approach is to use the microreactor as a research tool to define optimal conditions before designing a single, larger throughput device that mimics the process intensification. unimelb.edu.au

For Suzuki-Miyaura reactions, a key transformation for 3-Chloro-4-phenoxyphenylboronic acid, microreactors can mitigate common issues such as catalyst deactivation and the formation of hotspots, which can lead to byproduct formation and reactor failure in larger vessels. researchgate.net The precise temperature control prevents catalyst degradation, while rapid mixing ensures a homogeneous reaction mixture, leading to higher yields and purity. Silicon carbide (SiC) microreactors, for instance, have demonstrated robustness in handling palladium-catalyzed reactions that are prone to precipitation. researchgate.net

The table below illustrates the typical improvements observed when transitioning Suzuki-Miyaura cross-coupling reactions from batch to microreactor or flow systems, which would be applicable to transformations of 3-Chloro-4-phenoxyphenylboronic acid.

ParameterBatch ProcessingMicroreactor/Flow TechnologyAdvantage of Microreactor/Flow
Reaction Time Hours to daysSeconds to minutesDrastic reduction in process time. organic-chemistry.org
Temperature Control Prone to hotspots and gradientsPrecise, uniform temperature profileImproved selectivity, reduced byproducts. organic-chemistry.org
Mixing Dependent on stirrer efficiencyRapid diffusion-based mixingEnhanced reaction rates and yields. unimelb.edu.au
Safety Large volumes of hazardous materialsSmall reaction volumes, better containmentMinimized risk of thermal runaway. mdpi.com
Scalability Re-optimization often required"Scaling-out" by parallelizationPredictable and linear scale-up. unimelb.edu.au
Catalyst Loading Often higher to compensate for deactivationCan be significantly lowerImproved process economy and greenness. researchgate.net

This table presents generalized data for illustrative purposes, based on findings from various studies on Suzuki-Miyaura reactions in flow systems. unimelb.edu.auresearchgate.netorganic-chemistry.orgmdpi.com

Continuous Flow Synthesis of Derivatives from 3-Chloro-4-phenoxyphenylboronic acid

Continuous flow synthesis represents the practical implementation of microreactor principles for production. In this paradigm, reagents are continuously pumped through a network of tubes and reactors where the reaction, work-up, and purification can occur sequentially. This method is exceptionally well-suited for synthesizing derivatives from 3-Chloro-4-phenoxyphenylboronic acid, offering high throughput and process control.

The primary application would be the continuous flow Suzuki-Miyaura cross-coupling reaction. A typical setup would involve feeding separate streams of 3-Chloro-4-phenoxyphenylboronic acid, an appropriate aryl halide (e.g., an aryl bromide or chloride), a palladium catalyst with a suitable ligand, and a base into a mixing unit before the mixture enters a heated reactor coil. The short residence time required in a flow system, often just minutes, is sufficient to achieve high conversion. nih.gov

The choice of catalyst is critical. While homogeneous palladium catalysts like those with phosphine ligands are common, their use in flow systems can sometimes lead to clogging. researchgate.net To circumvent this, heterogeneous or immobilized catalysts are often preferred. For instance, palladium on charcoal (Pd/C) has been used for Suzuki-Miyaura couplings in water, offering easier separation. researchgate.net Advanced systems may employ packed-bed reactors containing a solid-supported palladium catalyst, which simplifies purification and allows for catalyst reuse.

A significant advantage of continuous flow is the ability to safely handle reaction intermediates and challenging conditions. For example, a sequence involving the in-situ formation of a more reactive boronate ester from 3-Chloro-4-phenoxyphenylboronic acid could be "telescoped" directly into a subsequent coupling step without isolating the intermediate. nih.gov This minimizes manual handling and reduces waste. Research has demonstrated that continuous flow setups can achieve remarkable throughputs for boronic acid synthesis, in some cases reaching 60 g/h with reaction times of less than one second. organic-chemistry.org

The table below summarizes exemplary conditions for continuous flow Suzuki-Miyaura reactions with various arylboronic acids, demonstrating the potential reaction space for producing derivatives from 3-Chloro-4-phenoxyphenylboronic acid.

Arylboronic AcidCoupling PartnerCatalyst SystemSolvent / BaseResidence TimeYieldReference
Phenylboronic acidBromobenzeneNHC–Pd(II) complexesH₂O/2-propanol / KOH0.5 hHigh acs.org
Substituted Phenylboronic acidsAryl ChloridesPd(OAc)₂ / RuPhosNot specified / K₃PO₄Not specifiedGood to Excellent nih.gov
Alkylboronic acidsAryl HalidesNickel Complex (photocatalyzed)Not specifiedNot specifiedHigh rsc.org
IndolyltrifluoroboratesHeteroaryl ChloridesPd(OAc)₂ / RuPhosNot specified / Cs₂CO₃Not specified91% (scaled to 5 mmol) nih.gov

This table is a compilation of data from different studies to illustrate the range of conditions and outcomes in flow synthesis of biaryls. acs.orgnih.govrsc.org

Beyond biaryls, derivatives such as diaryl ethers can also be synthesized. The Chan-Evans-Lam (CEL) coupling of arylboronic acids with phenols, typically catalyzed by copper, is a powerful method for forming C-O bonds. nih.gov This reaction can be adapted for continuous flow, potentially using a packed-bed reactor with a supported copper catalyst to synthesize phenoxy-derivatives from 3-Chloro-4-phenoxyphenylboronic acid and various substituted phenols.

Advanced Spectroscopic and Mechanistic Characterization Techniques for 3 Chloro 4 Phenoxyphenylboronic Acid and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Reaction Monitoring and Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical tool for probing the structure of molecules and monitoring chemical transformations in real-time. nih.gov Its application to 3-Chloro-4-phenoxyphenylboronic acid allows for detailed investigation of reaction kinetics and the identification of intermediate species formed during chemical processes such as Suzuki-Miyaura cross-coupling reactions. nih.govchemrxiv.org

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques are instrumental in elucidating the complex structures of reaction intermediates and products derived from 3-Chloro-4-phenoxyphenylboronic acid. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish through-bond connectivity between protons (¹H- ¹H) and between protons and carbons (¹H-¹³C). For instance, in a Suzuki-Miyaura coupling product, these techniques would confirm the new carbon-carbon bond by showing correlations between protons on the different aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide through-space correlations, which are crucial for determining the three-dimensional structure and preferred conformation of molecules. This can be particularly important for derivatives of 3-Chloro-4-phenoxyphenylboronic acid where the relative orientation of the two phenyl rings may be of interest.

Mass Spectrometry (MS) for Reaction Pathway Intermediates and Product Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. nih.gov It is an essential tool for identifying reaction intermediates and confirming the molecular weight of products in reactions involving 3-Chloro-4-phenoxyphenylboronic acid. rsc.orgsemanticscholar.org

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org For the product of a reaction involving 3-Chloro-4-phenoxyphenylboronic acid, HRMS can confirm the identity of the product by matching the experimentally measured mass to the calculated exact mass. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Table 2: Hypothetical HRMS Data for a Suzuki-Miyaura Coupling Product.

Proposed ProductFormulaCalculated Exact MassObserved m/z
3-Chloro-4-phenoxy-1,1'-biphenylC₁₈H₁₃ClO280.0682280.0685

Ion Mobility Mass Spectrometry for Conformation Studies

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. nih.govrsc.orgnih.gov This provides an additional dimension of separation to traditional mass spectrometry. nih.gov For derivatives of 3-Chloro-4-phenoxyphenylboronic acid, IM-MS can be used to separate and characterize different conformational isomers (conformers) that may exist. researchgate.net By measuring the collision cross-section (CCS) of an ion, which is a measure of its rotational average size, one can gain insight into its three-dimensional structure. This can be particularly useful for studying the shape of reaction intermediates or the different conformations of flexible product molecules. semanticscholar.orgnih.gov

In Situ Spectroscopic Methods for Mechanistic Investigations

In situ spectroscopic methods involve monitoring a chemical reaction as it happens, without the need to isolate intermediates. chemicalbook.com This provides a dynamic view of the reaction pathway. For reactions involving 3-Chloro-4-phenoxyphenylboronic acid, techniques like in situ NMR and in situ IR spectroscopy can be employed. By continuously acquiring spectra during the course of a reaction, it is possible to observe the disappearance of reactants, the appearance of products, and the rise and fall of transient intermediates. nih.gov This data is invaluable for constructing a detailed reaction mechanism, determining rate laws, and understanding the factors that control the reaction outcome. nih.govacs.org For example, monitoring the Suzuki-Miyaura coupling of 3-Chloro-4-phenoxyphenylboronic acid by in situ NMR would allow for the observation of the boronic acid, any boronate ester or "ate" complex intermediates, and the final coupled product, all within the same experiment. nih.govchemrxiv.org

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Reaction Monitoring

FTIR and Raman spectroscopy are powerful, non-invasive techniques for in-situ reaction monitoring, offering molecular-level information on the progress of a chemical reaction. They allow for the tracking of reactant consumption, intermediate formation, and product generation by identifying characteristic vibrational frequencies of the functional groups present in the reacting species.

In the context of reactions involving 3-Chloro-4-phenoxyphenylboronic acid, such as Suzuki-Miyaura cross-coupling, FTIR and Raman spectroscopy can be employed to follow the key transformations. For instance, the disappearance of the characteristic B-OH stretching and bending vibrations of the boronic acid and the C-X (where X is a halogen) stretching vibration of the coupling partner, coupled with the appearance of new bands corresponding to the newly formed carbon-carbon bond and the biphenyl (B1667301) scaffold, provides a clear indication of reaction progress.

A study on the mechanochemically-induced Suzuki-Miyaura coupling reaction between an aryl halide and a phenylboronic acid derivative demonstrated the utility of time-resolved Raman spectroscopy for monitoring the solid-state reaction. researchgate.net The researchers were able to track the formation of the product by monitoring the intensity of a characteristic Raman band of the product over time. researchgate.net This approach allows for a detailed understanding of the reaction kinetics and the influence of various additives and catalysts. researchgate.net

Table 1: Representative Raman Bands for Monitoring a Suzuki-Miyaura Coupling Reaction

Species Characteristic Raman Band (cm⁻¹) Vibrational Assignment
Aryl Halide Reactant ~1599 Aromatic C=C stretching
Phenylboronic Acid Reactant Not specified in detail for all bands B-OH and aromatic ring vibrations

This table is illustrative and based on data from similar Suzuki-Miyaura reactions. researchgate.net The exact positions of the bands for 3-Chloro-4-phenoxyphenylboronic acid and its specific reaction products may vary.

FTIR spectroscopy can similarly be used to monitor such reactions, often in reflectance mode for solid samples. uib.no The disappearance of the broad O-H stretch of the boronic acid's B(OH)₂ group and changes in the aromatic C-H and C-Cl stretching regions would signify the consumption of 3-Chloro-4-phenoxyphenylboronic acid.

Research on other substituted phenylboronic acids and their salts has shown that FTIR is highly sensitive to the changes in the carboxylic acid group during salt formation, where the characteristic -OH stretching band is replaced by COO⁻ stretching bands. mdpi.com While 3-Chloro-4-phenoxyphenylboronic acid is not a carboxylic acid, this highlights the sensitivity of FTIR to changes in functional groups, which is equally applicable to the B(OH)₂ group.

UV-Vis Spectroscopy for Catalyst Speciation

In transition metal-catalyzed reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling where 3-Chloro-4-phenoxyphenylboronic acid is a common substrate, the nature of the active catalytic species can be complex and dynamic. UV-Vis spectroscopy is a valuable tool for studying catalyst speciation, providing information on the electronic transitions within the metal complexes, which are sensitive to the oxidation state and coordination environment of the metal center. nih.gov

The catalytic cycle of palladium-catalyzed cross-coupling reactions involves changes in the oxidation state of palladium, typically between Pd(0) and Pd(II). libretexts.org These different palladium species have distinct UV-Vis absorption spectra. By monitoring the changes in the absorption spectrum of the reaction mixture over time, it is possible to gain insights into the relative concentrations of the different catalytic intermediates and identify the resting state of the catalyst.

For example, the formation of palladium nanoparticles, which can act as a reservoir for the active catalyst or, in some cases, as the catalyst itself, can be detected by their characteristic surface plasmon resonance band in the UV-Vis spectrum. mdpi.com The position and shape of this band can provide information about the size and aggregation state of the nanoparticles.

While specific UV-Vis studies on catalyst speciation during reactions with 3-Chloro-4-phenoxyphenylboronic acid are not detailed in the available literature, the principles derived from studies on similar boronic acids are directly applicable. For instance, in a reaction involving a nitrophenyl boronic acid derivative, UV-Vis spectroscopy was used to quantify the formation of the product, 4-nitrophenol, by monitoring its absorption at 400 nm. researchgate.netresearchgate.net This demonstrates the utility of UV-Vis for tracking the formation of chromophoric products, which can be correlated with catalyst activity.

Table 2: Potential Application of UV-Vis Spectroscopy in a Palladium-Catalyzed Reaction of 3-Chloro-4-phenoxyphenylboronic acid

Spectroscopic Feature Interpretation Implication for Reaction Mechanism
Changes in d-d transition bands Alteration in the oxidation state of the Palladium catalyst (e.g., Pd(0) to Pd(II)) Provides insight into the kinetics of oxidative addition and reductive elimination steps. libretexts.org
Appearance of a broad absorption band Formation of Palladium nanoparticles Indicates potential catalyst aggregation or the involvement of nanoparticles in the catalytic cycle. mdpi.com

This table illustrates the general principles of using UV-Vis spectroscopy for catalyst speciation in palladium-catalyzed cross-coupling reactions.

Theoretical and Computational Chemistry Studies on 3 Chloro 4 Phenoxyphenylboronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the geometry, energy, and reactivity of molecules. In the context of organometallic catalysis, DFT is frequently used to map out the entire catalytic cycle of reactions like the Suzuki-Miyaura coupling. researchgate.netnih.gov

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, proceeds through a well-established catalytic cycle involving a palladium catalyst. The main elementary steps are oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations are employed to determine the Gibbs free energy of each intermediate and transition state along the reaction coordinate.

By modeling the reaction of 3-Chloro-4-phenoxyphenylboronic acid with an aryl halide, DFT can identify the rate-determining step—the one with the highest energy barrier—and provide a quantitative measure of the reaction's feasibility. nih.gov For many cross-coupling reactions, oxidative addition of the aryl halide to the Pd(0) catalyst is the turnover-limiting step. nih.gov The subsequent transmetalation step, involving the transfer of the phenoxyphenyl group from boron to palladium, and the final reductive elimination step, which forms the new C-C bond and regenerates the catalyst, are also critical. nih.gov

The electronic nature of the substituents on the phenylboronic acid, in this case, the electron-withdrawing chloro group and the phenoxy group, significantly influences the energetics of these steps. A hypothetical energy profile for a Suzuki-Miyaura coupling involving 3-Chloro-4-phenoxyphenylboronic acid is presented below.

Table 1: Hypothetical DFT-Calculated Relative Free Energies for Key Species in a Suzuki-Miyaura Catalytic Cycle This table is illustrative and provides representative values to demonstrate the output of a typical DFT study. Actual values would require a specific computational investigation.

SpeciesDescriptionHypothetical Relative Free Energy (kcal/mol)
Pd(0)L₂ + SubstratesSeparated reactants: Pd(0) catalyst, 3-Chloro-4-phenoxyphenylboronic acid, and an aryl halide (Ar-X)0.0
TSOA Transition State for Oxidative Addition +25.5
IntOAOxidative Addition Intermediate (L₂Pd(II)(Ar)(X))+4.2
TSTM Transition State for Transmetalation +18.7
IntTMTransmetalation Intermediate (L₂Pd(II)(Ar)(Ar'))-14.5
TSRE Transition State for Reductive Elimination +12.1
Pd(0)L₂ + ProductSeparated products: Regenerated Pd(0) catalyst and the biaryl product-35.0

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For 3-Chloro-4-phenoxyphenylboronic acid, the energy and spatial distribution of its FMOs are key predictors of its behavior as a nucleophile in the transmetalation step.

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy generally indicates a more reactive nucleophile. The analysis would focus on the localization of the HOMO; for effective transmetalation, electron density should be concentrated on the carbon atom bonded to the boron.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the molecule's ability to accept electrons. Its energy and location are important for understanding potential interactions with other species in the reaction mixture.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.

DFT calculations can precisely determine these orbital energies and their distributions, providing insight into how the chloro and phenoxy substituents modulate the electronic properties and reactivity of the boronic acid.

Table 2: Hypothetical FMO Properties for 3-Chloro-4-phenoxyphenylboronic acid This table is illustrative. The values represent typical outputs from a DFT calculation.

PropertyHypothetical Value (eV)Significance for Reactivity
HOMO Energy-6.25Reflects the nucleophilic character of the molecule; influences the ease of transmetalation.
LUMO Energy-1.10Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap 5.15 A measure of electronic stability and chemical reactivity.

Molecular Dynamics (MD) Simulations for Solvent Effects and Catalyst-Substrate Interactions

While DFT is excellent for static energy calculations, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the study of dynamic processes, such as the influence of solvent molecules and the complex binding events between the catalyst and substrates.

The choice of solvent can dramatically affect reaction rates and yields. MD simulations can model the explicit interactions between solvent molecules and the reacting species. Different solvents can stabilize or destabilize key transition states through effects like hydrogen bonding or dipole-dipole interactions, thereby altering the activation energy barriers calculated by DFT. For instance, a polar aprotic solvent like DMF might stabilize a charged transition state more effectively than a nonpolar solvent like toluene, potentially lowering the energy barrier for the transmetalation step. mdpi.com By simulating the entire system, MD can provide a more realistic energy landscape that accounts for the dynamic solvent environment.

Table 3: Illustrative Influence of Solvent on a Calculated Reaction Barrier This hypothetical data shows how MD simulations could be used to refine DFT energy barriers by incorporating solvent effects.

SolventDielectric ConstantHypothetical Activation Energy for Transmetalation (kcal/mol)
1,4-Dioxane2.219.5
Toluene2.420.1
Tetrahydrofuran (THF)7.518.2
Dimethylformamide (DMF)36.717.4

The efficiency of a palladium catalyst is highly dependent on the phosphine (B1218219) ligands attached to it. MD simulations are perfectly suited to study the complex, non-covalent interactions that govern how the catalyst, ligand, and substrates like 3-Chloro-4-phenoxyphenylboronic acid fit together. These simulations can reveal:

The preferred binding poses of the boronic acid at the palladium center.

The flexibility of the ligand and how it accommodates the substrate.

The stability of the catalyst-substrate complex over time, often measured by Root Mean Square Deviation (RMSD).

The calculation of binding free energies, which quantify the strength of the interaction between the substrate and the catalyst.

Understanding these dynamic binding events is crucial for explaining ligand effects and for the rational design of more effective catalyst systems. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For a series of substituted phenoxyphenylboronic acids, a QSAR model could be developed to predict their performance in a Suzuki-Miyaura reaction.

The process involves:

Building a Dataset: Synthesizing a library of related boronic acids and measuring their reactivity (e.g., reaction yield or rate constant) under standardized conditions.

Calculating Descriptors: Using computational software to calculate a wide range of molecular descriptors for each compound. These can include electronic descriptors (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Model Development: Employing statistical methods (e.g., multiple linear regression) to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed reactivity.

Once a statistically robust QSAR model is validated, it can be used to predict the reactivity of new, untested compounds like 3-Chloro-4-phenoxyphenylboronic acid based solely on its calculated descriptors. This predictive power can save significant time and resources by prioritizing the synthesis of the most promising candidates.

Table 4: Example of a Hypothetical QSAR Model for Predicting Reaction Yield This table illustrates the components of a QSAR model. The equation is a simplified representation.

ComponentDescription
Dependent Variable Reaction Yield (%)
Independent Variables (Descriptors) 1. cLogP: A measure of hydrophobicity.2. HOMO Energy: An electronic descriptor from DFT.3. ESP Charge on Boron: Electrostatic potential-derived charge on the boron atom.
Hypothetical QSAR Equation Yield (%) = 45.2 + (5.8 * cLogP) - (7.1 * HOMO Energy) + (15.3 * ESP Charge)
Model Interpretation This hypothetical model suggests that higher hydrophobicity, lower HOMO energy (more stable), and a more positive charge on the boron atom correlate with a higher reaction yield for this specific class of compounds under the studied conditions.

Development of Computational Models for Boronic Acid Reactivity Profiles

The reactivity of boronic acids is a subject of significant interest in computational chemistry, with efforts focused on understanding their electronic structure and how it influences their behavior in chemical reactions. Computational models for boronic acids, including hypothetical models for 3-Chloro-4-phenoxyphenylboronic acid, typically employ quantum chemical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).

These models are instrumental in elucidating key aspects of reactivity, such as:

Lewis Acidity: The boron atom in boronic acids is electron-deficient, making it a Lewis acid. Computational models can quantify the Lewis acidity of the boron center, which is a crucial factor in its ability to interact with Lewis bases.

Diol Binding: Boronic acids are well-known for their ability to form reversible covalent bonds with diols. Computational studies can model the binding process, including the energetics and geometries of the resulting boronate esters.

Substituent Effects: The electronic properties of substituents on the phenyl ring can significantly impact the reactivity of the boronic acid. In the case of 3-Chloro-4-phenoxyphenylboronic acid, the chloro and phenoxy groups would be expected to modulate the Lewis acidity of the boron atom and its binding affinities.

A hypothetical computational study on 3-Chloro-4-phenoxyphenylboronic acid would likely involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable conformation.

Electronic Structure Analysis: Calculation of molecular orbitals, electron density distribution, and electrostatic potential to understand the electronic characteristics of the molecule.

Reactivity Descriptor Calculation: Determination of parameters such as the Fukui function and local softness to predict the most likely sites for nucleophilic or electrophilic attack.

Prediction of Optimal Reaction Conditions and Substrate Compatibility

Computational chemistry offers a powerful tool for predicting the optimal conditions for reactions involving boronic acids and for assessing their compatibility with various substrates. This predictive capability can accelerate the discovery and optimization of chemical reactions.

For a compound like 3-Chloro-4-phenoxyphenylboronic acid, computational approaches could be used to:

Model Reaction Mechanisms: By calculating the energy profiles of possible reaction pathways, computational models can help identify the most favorable mechanism for a given transformation, such as the Suzuki-Miyaura coupling.

Predict Reaction Outcomes: Through the simulation of reactions with different substrates and under various conditions (e.g., solvent, temperature, catalyst), it is possible to predict the likely products and yields.

Assess Substrate Scope: Computational screening can be employed to evaluate the compatibility of the boronic acid with a wide range of reaction partners, identifying substrates that are likely to react efficiently and those that may be problematic.

The development of such predictive models often involves the creation of quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, which correlate the computed properties of molecules with their observed reactivity.

Future Directions and Emerging Research Avenues for 3 Chloro 4 Phenoxyphenylboronic Acid Chemistry

Integration into Novel Functional Materials and Supramolecular Assemblies

There is currently no specific research demonstrating the integration of 3-Chloro-4-phenoxyphenylboronic acid into novel functional materials or supramolecular assemblies.

Research on analogous compounds, such as other substituted phenylboronic acids, suggests that this molecule could theoretically be a valuable building block in materials science. The boronic acid functional group is known to participate in the formation of boronate esters and engage in self-assembly processes, which are fundamental to the construction of supramolecular structures like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). The presence of the chloro and phenoxy substituents on the phenyl ring could, in principle, be used to tune the electronic properties, porosity, and stability of such materials.

A study on the related compound, 3-chloro-4-hydroxyphenylacetic acid, has shown its utility in crystal engineering to form salts and co-crystals with various amines. nih.gov This work on a structurally similar molecule highlights the potential for the phenyl ring and its substituents to direct intermolecular interactions, a key principle in the design of supramolecular assemblies. nih.gov However, without direct experimental evidence, the role of 3-Chloro-4-phenoxyphenylboronic acid in this field remains speculative.

Chemo- and Biocatalytic Applications Beyond Conventional Transformations

No specific chemo- or biocatalytic applications for 3-Chloro-4-phenoxyphenylboronic acid beyond conventional transformations have been reported in the scientific literature.

Phenylboronic acids are well-established as indispensable reagents in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. For instance, the related 3-Chloro-4-fluorophenylboronic acid is documented as a reactant for rhodium-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions. sigmaaldrich.com Similarly, 3-Chloro-4-methoxyphenylboronic acid is used in iron-catalyzed oxidative coupling and copper-catalyzed N-arylation, among other transformations. sigmaaldrich.com

These examples involving structurally similar boronic acids suggest that 3-Chloro-4-phenoxyphenylboronic acid would likely be an effective coupling partner in the synthesis of biaryl compounds. The unique electronic and steric properties imparted by the chloro and phenoxy groups could influence reaction kinetics and selectivity. However, investigations into its use in more advanced catalytic systems, such as asymmetric catalysis or novel biocatalytic cascades, have not been documented. The potential for this compound to act as a catalyst itself, or as a ligand for a catalytic metal center in non-conventional reactions, is an unexplored area of research.

Advanced Reaction Design for Sustainable Synthesis of Complex Molecules

There is no available research that details the use of 3-Chloro-4-phenoxyphenylboronic acid in advanced reaction design for the sustainable synthesis of complex molecules.

The principles of sustainable chemistry, or green chemistry, encourage the development of synthetic routes that are more efficient, produce less waste, and use less hazardous substances. Boronic acids, in general, are considered advantageous in this context due to their relatively low toxicity and stability.

Advanced reaction design often involves the development of one-pot reactions, multicomponent reactions, or catalytic cycles that minimize purification steps and maximize atom economy. While 4-Phenoxyphenylboronic acid has been used as a reactant in the synthesis of the drug candidate evobrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, similar applications for its chlorinated analogue have not been reported. sigmaaldrich.com The synthesis of complex molecules, such as pharmaceuticals or agrochemicals, often requires precisely functionalized building blocks. 3-Chloro-4-phenoxyphenylboronic acid represents such a building block, but its specific utility in designing sustainable synthetic pathways to complex targets has yet to be explored and documented in peer-reviewed literature.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-chloro-4-phenoxyphenylboronic acid, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of a pre-functionalized aryl halide. For example, halogenated precursors like 3-chloro-4-phenoxybromobenzene can undergo Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂). Key factors include:

  • Catalyst loading : 1–5 mol% Pd for cost efficiency and reduced metal contamination .
  • Temperature : 80–100°C in THF or dioxane to balance reactivity and side reactions.
  • Base selection : K₂CO₃ or Cs₂CO₃ to maintain pH >10, ensuring boronic acid stability .

Table 1 : Yield comparison under varying conditions

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃THF8065
Pd(dppf)Cl₂Cs₂CO₃Dioxane10082

Advanced: How can computational methods (e.g., DFT) predict the reactivity of 3-chloro-4-phenoxyphenylboronic acid in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model transition states and electronic properties. For instance:

  • Electrophilicity Index : Predicts nucleophilic attack sites on the boronic acid. The chloro and phenoxy substituents increase electron withdrawal, lowering the LUMO energy and enhancing coupling efficiency .
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, showing THF stabilizes the boronate intermediate better than DMF .
  • Steric Maps : Analyze substituent effects on Pd catalyst coordination. Bulky phenoxy groups may slow transmetallation but reduce homocoupling .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹¹B NMR confirms boronic acid formation (δ ~30 ppm). ¹H/¹³C NMR identifies substituent positions (e.g., chloro and phenoxy groups) .
  • X-ray Crystallography : SHELX software resolves bond angles and packing structures. For example, the B–O bond length (~1.36 Å) validates sp² hybridization .
  • IR Spectroscopy : B–O stretching (1340–1310 cm⁻¹) and aryl-Cl vibrations (550–585 cm⁻¹) .

Advanced: How do steric and electronic effects of the phenoxy group influence Suzuki-Miyaura coupling efficiency?

The phenoxy group’s electron-withdrawing nature activates the boronic acid for coupling but introduces steric hindrance. Comparative studies with analogs (e.g., 3-chloro-4-fluorophenylboronic acid) show:

  • Reactivity : Phenoxy groups reduce Pd catalyst turnover due to steric bulk, requiring longer reaction times (12–24 hrs vs. 6–8 hrs for fluorine analogs) .
  • Byproduct Formation : Increased homocoupling (up to 15%) in sterically hindered systems, mitigated by ligand tuning (e.g., SPhos vs. PPh₃) .

Basic: What safety protocols are essential when handling 3-chloro-4-phenoxyphenylboronic acid?

  • PPE : Nitrile gloves and lab coats to prevent skin contact. Respiratory protection (N95 mask) if airborne particles are generated .
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent boronic acid oxidation .
  • Spill Management : Neutralize with aqueous NaHCO₃ and adsorb with vermiculite .

Advanced: How can researchers resolve contradictory data on the compound’s stability in aqueous vs. anhydrous conditions?

Contradictions arise from pH-dependent boronic acid/boronate equilibrium:

  • Aqueous Stability : At pH 7–9, the boronate form (B(OH)₃⁻) dominates, enhancing solubility but reducing reactivity. Acidic conditions (pH <5) regenerate the boronic acid but risk decomposition .
  • Anhydrous Systems : THF or DME stabilizes the boronic acid but requires rigorous drying (molecular sieves) to prevent hydrolysis .

Table 2 : Stability under varying pH

ConditionpHStability (Half-Life)
Aqueous724 hrs
Aqueous348 hrs
Anhydrous>1 week

Advanced: What strategies optimize this compound’s use in synthesizing bioactive molecules (e.g., kinase inhibitors)?

  • Directed Functionalization : Introduce phenoxy groups to enhance target binding (e.g., ATP-binding pockets in kinases) .
  • Protecting Groups : Use pinacol esters to improve stability during multistep syntheses .
  • Biological Assays : Pair with fluorescence polarization assays to quantify binding affinity (IC₅₀ < 1 µM achieved in kinase inhibition studies) .

Advanced: How do substituent variations (e.g., Cl vs. F) impact the compound’s electronic properties and applications?

Comparative DFT and experimental data reveal:

  • Electron Withdrawal : Cl (σₚ = 0.23) vs. F (σₚ = 0.06) alters resonance effects, modulating reaction rates in cross-couplings .
  • Biological Activity : Chloro analogs exhibit higher logP (2.8 vs. 1.9 for F), improving membrane permeability in cell-based assays .

Table 3 : Substituent Effects on Key Properties

Substituentσₚ (Hammett)logPSuzuki Coupling Yield (%)
Cl0.232.882
F0.061.975
OPh0.253.168

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